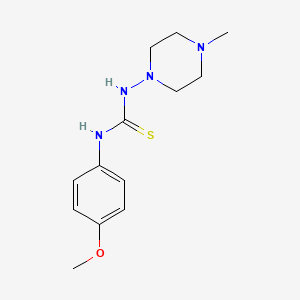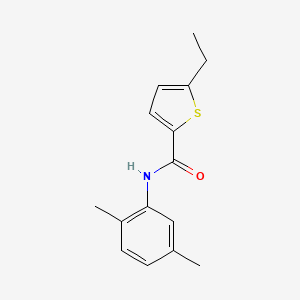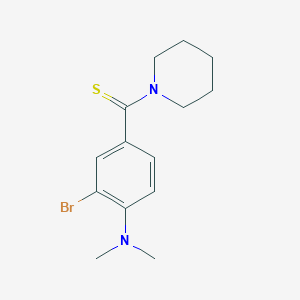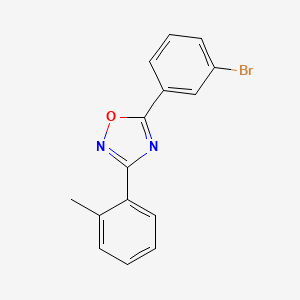![molecular formula C12H18N2O3S B5814097 N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)
N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide, also known as DMSPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized through a multi-step process that involves the reaction of various reagents to produce the final product.
作用机制
The mechanism of action of N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide is complex and involves multiple targets in the brain. It has been shown to enhance the activity of NMDA receptors by binding to a specific site on the receptor. This leads to an increase in calcium influx into the neuron, which can activate downstream signaling pathways involved in synaptic plasticity and learning and memory processes. This compound also inhibits the activity of voltage-gated sodium channels by binding to a specific site on the channel. This leads to a decrease in the generation of action potentials in neurons, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to enhance long-term potentiation, which is a process involved in the strengthening of synaptic connections between neurons. This compound has also been shown to increase the number of dendritic spines, which are structures involved in the formation of synaptic connections between neurons. These effects suggest that this compound may be useful for enhancing cognitive function and treating neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide in lab experiments is its ability to modulate the activity of multiple targets in the brain. This makes it a valuable tool for studying the complex mechanisms underlying neuronal function and dysfunction. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of animals used in experiments.
未来方向
There are many future directions for research on N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanisms underlying the effects of this compound and its potential therapeutic and cognitive-enhancing properties.
Conclusion
In conclusion, this compound is a valuable tool for studying the mechanisms underlying neuronal function and dysfunction. Its ability to modulate the activity of multiple targets in the brain makes it a valuable tool for studying complex processes such as learning and memory. However, its potential toxicity and side effects must be carefully monitored in lab experiments. Further research is needed to fully understand the potential therapeutic and cognitive-enhancing properties of this compound.
合成方法
The synthesis of N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine to produce 4-nitrobenzenesulfonamide. This compound is then reacted with 2-(2-chloroethyl)acetic acid to produce N-(2-{4-[(nitrophenyl)sulfonyl]phenyl}ethyl)acetamide. Finally, the nitro group is reduced to an amino group using sodium dithionite to produce this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
科学研究应用
N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide has been studied extensively in the field of neuroscience due to its ability to modulate the activity of ion channels and receptors in the brain. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. These properties make this compound a valuable tool for studying the mechanisms underlying neuronal function and dysfunction.
属性
IUPAC Name |
N-[2-[4-(dimethylsulfamoyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10(15)13-9-8-11-4-6-12(7-5-11)18(16,17)14(2)3/h4-7H,8-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXWRZPPRYQFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)




![4-methyl-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5814066.png)
![2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)



![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)

